molecular formula C10H12Br2O2 B14592655 2,6-Dibromo-4-(butan-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one CAS No. 61305-81-5

2,6-Dibromo-4-(butan-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B14592655
CAS No.: 61305-81-5
M. Wt: 324.01 g/mol
InChI Key: PMNVGNZOARXRHQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(butan-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one is a chemical compound characterized by the presence of bromine atoms, a hydroxyl group, and a butyl side chain attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(butan-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, followed by the introduction of the butyl side chain and hydroxyl group. The reaction conditions often require the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(butan-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a diketone, while substitution of the bromine atoms with amines can produce amino derivatives with potential biological activity.

Scientific Research Applications

2,6-Dibromo-4-(butan-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(butan-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one: Similar structure with a methoxy group instead of a hydroxyl group.

    2,6-Dibromo-4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]aniline: Contains a benzoxazole ring instead of a cyclohexadienone ring.

Uniqueness

2,6-Dibromo-4-(butan-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both bromine atoms and a hydroxyl group on the cyclohexadienone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61305-81-5

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

2,6-dibromo-4-butan-2-yl-4-hydroxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H12Br2O2/c1-3-6(2)10(14)4-7(11)9(13)8(12)5-10/h4-6,14H,3H2,1-2H3

InChI Key

PMNVGNZOARXRHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(C=C(C(=O)C(=C1)Br)Br)O

Origin of Product

United States

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